molecular formula C12H18ClNO B13718843 3-(4-Methoxy-2,6-dimethylphenyl)azetidine Hydrochloride

3-(4-Methoxy-2,6-dimethylphenyl)azetidine Hydrochloride

Cat. No.: B13718843
M. Wt: 227.73 g/mol
InChI Key: MJLPILRSLWZYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxy-2,6-dimethylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxy group and two methyl groups on the phenyl ring, which is attached to the azetidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2,6-dimethylphenyl)azetidine Hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group with methoxy and methyl substituents can be introduced through Suzuki-Miyaura coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-2,6-dimethylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

3-(4-Methoxy-2,6-dimethylphenyl)azetidine Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2,6-dimethylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxy-2,6-dimethylphenyl)azetidine Hydrochloride is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar azetidine derivatives.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

3-(4-methoxy-2,6-dimethylphenyl)azetidine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-8-4-11(14-3)5-9(2)12(8)10-6-13-7-10;/h4-5,10,13H,6-7H2,1-3H3;1H

InChI Key

MJLPILRSLWZYAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C2CNC2)C)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.